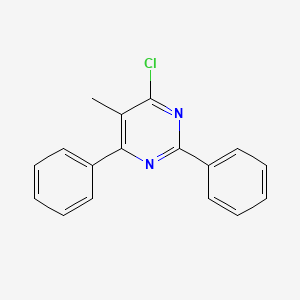

4-Chloro-5-methyl-2,6-diphenylpyrimidine

Description

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry

The study of pyrimidine and its derivatives is a significant branch of heterocyclic chemistry. Pyrimidine is a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. While pyrimidine derivatives like alloxan (B1665706) were known in the early 19th century, a laboratory synthesis of a pyrimidine was not accomplished until 1879, when Grimaux reported the preparation of barbituric acid. nih.gov The term "pyrimidine" itself was first coined by Pinner in 1884. nih.gov

A pivotal moment in the history of pyrimidine chemistry was the isolation of the pyrimidine bases cytosine and thymine (B56734) from calf thymus tissues in 1893 by Albrecht Kossel and Albert Neumann, with their structures being fully recognized in the following years. google.com These discoveries were fundamental to understanding the structure of nucleic acids. The pyrimidine ring system is now known to be a core component of essential biomolecules, including the nucleobases cytosine, thymine, and uracil, which are the building blocks of DNA and RNA, as well as thiamine (B1217682) (vitamin B1). nih.govresearchgate.net

Importance of the Pyrimidine Scaffold in Advanced Organic Synthesis

The pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry and a versatile building block in advanced organic synthesis. nih.gov Its importance stems from its presence in a vast array of natural products and synthetically developed molecules with significant biological and material properties. nih.govbldpharm.com Functionalized pyrimidines, where various chemical groups are attached to the core ring, are of particular interest as they allow for the fine-tuning of a molecule's properties. chembk.comnih.gov

In synthetic chemistry, the pyrimidine framework serves as a key intermediate for creating complex molecular architectures. chembk.comnih.gov Strategies such as de novo synthesis, where the ring is built from acyclic precursors, and post-synthesis modifications, like deconstruction-reconstruction sequences, are employed to generate diverse libraries of pyrimidine derivatives for structure-activity relationship (SAR) studies. thieme.de The scaffold's ability to be readily modified makes it invaluable for developing new materials and therapeutic agents, including anticancer drugs like 5-fluorouracil (B62378) and protein kinase inhibitors. nih.gov

Rationale for Detailed Investigation of 4-Chloro-5-methyl-2,6-diphenylpyrimidine as a Model Compound

This compound (CAS No. 184109-84-0) serves as an excellent model compound for investigating the chemistry of highly substituted pyrimidines. Its structure combines several features of synthetic interest:

A Reactive 4-Chloro Substituent: The chlorine atom at the 4-position is a labile leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the synthetic utility of chloropyrimidines, allowing for the introduction of a wide variety of functional groups (e.g., amines, ethers, thiols) to build more complex molecules. nih.gov

Steric and Electronic Influence of Phenyl Groups: The two phenyl groups at positions 2 and 6 significantly influence the compound's electronic properties and steric environment. They can affect the reactivity of the pyrimidine ring and provide a basis for creating compounds with specific three-dimensional shapes.

The combination of these substituents on a single pyrimidine core makes this compound a valuable intermediate and a subject for detailed study to understand how these different groups modulate the chemical behavior of the pyrimidine scaffold.

Table 1: Physicochemical Properties of this compound

Data sourced from ChemBK thieme.de.

Overview of Research Approaches Applied to Substituted Pyrimidines

The investigation of substituted pyrimidines like this compound involves a range of established scientific methodologies. These approaches are crucial for synthesizing, characterizing, and understanding the chemical behavior of these compounds.

Table 2: Common Research Methodologies for Substituted Pyrimidines

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methyl-2,6-diphenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2/c1-12-15(13-8-4-2-5-9-13)19-17(20-16(12)18)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDXMWGNLZRRRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273922 | |

| Record name | 4-Chloro-5-methyl-2,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184109-84-0 | |

| Record name | 4-Chloro-5-methyl-2,6-diphenylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184109-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methyl-2,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 5 Methyl 2,6 Diphenylpyrimidine and Analogous Systems

Classical Heterocyclic Annulation and Cyclization Routes to Pyrimidines

Traditional methods for pyrimidine (B1678525) synthesis have long relied on the cyclization of open-chain precursors through condensation reactions. These robust methods form the foundation for constructing the core pyrimidine ring.

The principal and most common classical route to the pyrimidine skeleton involves the condensation of a β-dicarbonyl compound with an N-C-N synthon, such as an amidine, urea, or guanidine. wikipedia.org This approach, often referred to as the Pinner synthesis, is highly versatile for creating a wide array of substituted pyrimidines. mdpi.com

For the synthesis of the 2,5,6-trisubstituted core of the target molecule (5-methyl-2,6-diphenylpyrimidine), the reaction would typically involve the cyclocondensation of benzamidine (B55565) hydrochloride with a suitable β-dicarbonyl compound. The selection of the dicarbonyl component is critical for introducing the desired substituents at positions 5 and 6. For instance, a reaction could utilize a β-keto ester, which upon condensation and subsequent functionalization, yields the desired pyrimidine framework. mdpi.com The general reaction involves two consecutive condensation steps to form the heterocyclic ring. bhu.ac.in

Table 1: Classical Condensation Partners for Pyrimidine Synthesis

| N-C-N Component | 1,3-Dicarbonyl Component | Resulting Pyrimidine Type |

|---|---|---|

| Amidines | β-Diketones, β-Keto esters | 2-Substituted Pyrimidines wikipedia.org |

| Urea | β-Dicarbonyl compounds | 2-Pyrimidinones wikipedia.org |

| Guanidine | β-Dicarbonyl compounds | 2-Aminopyrimidines wikipedia.org |

| Thiourea | Ethyl acetoacetate | 2-Thio-6-methyluracil wikipedia.org |

The substituents on the pyrimidine ring—in this case, a chloro group at C4 and a methyl group at C5—are typically introduced either as part of the initial building blocks or through post-cyclization modification.

Alkyl Group Introduction : The 5-methyl group is most conveniently incorporated into the structure via the β-dicarbonyl starting material. For example, using a derivative of 2-methyl-3-oxobutanoate would place the methyl group at the C5 position of the final pyrimidine ring. wikipedia.org

Halogen Introduction : The introduction of a chlorine atom at the C4 position is a common transformation in pyrimidine chemistry. The classical approach involves the initial synthesis of the corresponding 4-pyrimidinol (or its keto tautomer, pyrimidin-4-one). This intermediate is readily prepared through the condensation reactions described previously. wikipedia.org The 4-pyrimidinol is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom. bhu.ac.ingoogle.com This method is a standard procedure for producing 4-chloropyrimidines, which are valuable intermediates for further nucleophilic substitution reactions. bhu.ac.inthieme.de The reactivity of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly at the electron-deficient 2-, 4-, and 6-positions. wikipedia.org

The mechanism of the Pinner synthesis begins with the nucleophilic attack of one of the nitrogen atoms of the amidine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation, where the second nitrogen atom of the amidine attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrimidine ring. bhu.ac.in

In cases where a β-keto ester is used, the initial condensation forms a hydroxypyrimidine, which exists in tautomeric equilibrium with the more stable pyrimidinone form. The subsequent chlorination with POCl₃ proceeds via activation of the pyrimidinone oxygen by phosphorus, followed by nucleophilic attack of the chloride ion to displace the activated oxygen group, leading to the formation of the 4-chloropyrimidine. bhu.ac.in

Advanced and Sustainable Synthetic Strategies

While classical methods are reliable, modern synthetic chemistry has driven the development of more efficient, selective, and environmentally benign strategies for constructing pyrimidine rings. These include catalytic approaches and one-pot multicomponent reactions.

Catalysis offers a powerful means to achieve transformations under milder conditions with greater efficiency and selectivity. Both transition metals and small organic molecules have been employed as catalysts for the synthesis of pyrimidines and their analogs.

Metal-Catalyzed Synthesis : A variety of transition metals, including iridium, ruthenium, iron, and copper, have been shown to catalyze the synthesis of pyrimidines. nih.gov Iridium-pincer complexes have been used for the regioselective synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This sustainable method proceeds through a sequence of condensation and dehydrogenation steps. acs.orgnih.gov Ruthenium complexes have also been used to catalyze multicomponent reactions to produce pyridines, quinolines, and pyrimidines from alcohol precursors via acceptorless dehydrogenative coupling pathways. acs.org Furthermore, iron-catalyzed protocols provide an economically affordable and eco-friendly route to trisubstituted pyrimidines from alcohols, alkynes, and amidines under aerobic conditions. acs.org Copper-catalyzed cyclization of ketones with nitriles also enables a general synthesis of diversely functionalized pyrimidines. organic-chemistry.org

Organocatalysis : Organocatalysis has emerged as a sustainable alternative to metal-based catalysis, using small, metal-free organic molecules to promote reactions. conicet.gov.aryoutube.com Proline, a simple amino acid, and its derivatives have been successfully used to catalyze the multicomponent synthesis of pyrimidine analogues from amidines and alcohols. ijcrt.org Organocatalysis provides mild reaction conditions and can be used for the synthesis of highly functionalized molecules. conicet.gov.ar

Table 2: Examples of Catalytic Systems in Pyrimidine Synthesis

| Catalyst Type | Catalyst Example | Reactants | Key Features |

|---|---|---|---|

| Metal-Catalysis | PN₅P–Ir–pincer complexes | Amidines, Alcohols | Sustainable, Regioselective acs.orgnih.gov |

| Metal-Catalysis | Iron-Arylazo Pincer Complex | Alcohols, Alkynes, Amidines | Eco-friendly, Aerobic conditions acs.org |

| Metal-Catalysis | Copper(II) Triflate | Propargyl alcohols, Amidines | Efficient [3+3] addition mdpi.com |

| Metal-Catalysis | Ruthenium P^N Complex | Alcohols, Ammonia sources | Acceptorless Dehydrogenative Coupling acs.org |

| Organocatalysis | Proline | Amidines, Alcohols | Metal-free, Mild conditions ijcrt.org |

| Organocatalysis | Pyrrolidine | Aldehydes, Ketones | C-C bond formation conicet.gov.ar |

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single synthetic operation, avoiding the isolation of intermediates. capes.gov.brnih.gov These methods are particularly attractive for building libraries of compounds and adhere to the principles of green chemistry by reducing waste and saving time. acs.orgcapes.gov.br

The synthesis of pyrimidines is well-suited to MCR strategies. capes.gov.br A common MCR approach involves the three-component reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and an N-C-N synthon (like benzamidine hydrochloride). growingscience.com Various catalysts, including magnetic nanoparticles, have been used to promote these reactions under solvent-free conditions. growingscience.com Another one-pot, three-component method involves the reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) under metal-free conditions to yield a broad range of substituted pyrimidines. organic-chemistry.org Such methodologies could be adapted for the synthesis of 4-Chloro-5-methyl-2,6-diphenylpyrimidine or its analogs by carefully selecting the three or four components to introduce the required phenyl, methyl, and chloro functionalities in a single, efficient sequence. For example, a one-pot process for the direct synthesis of 2,5-disubstituted pyrimidines from nitriles has been demonstrated, showcasing the versatility of these advanced methods. acs.org

Electrochemical Synthesis Methods for Arylation

The formation of aryl-pyrimidine bonds is a cornerstone in the synthesis of numerous valuable compounds. Electrochemical methods are emerging as a powerful and sustainable alternative to traditional cross-coupling reactions for the arylation of N-heterocycles, including pyrimidines. acs.orgrsc.org These techniques leverage electricity to drive reactions, often reducing the need for stoichiometric chemical oxidants or reductants and metal catalysts. acs.orgacs.org

One prominent electrochemical approach involves a reductive cross-coupling between a chloropyrimidine and an aryl halide. This process can be carried out under mild conditions using a sacrificial iron anode in conjunction with a nickel(II) catalyst. nih.gov This method has been successfully applied to the synthesis of 4-amino-6-arylpyrimidines, yielding moderate to high yields. nih.gov The general mechanism is believed to involve the electrochemical generation of a catalytically active low-valent nickel species that facilitates the carbon-carbon bond formation. nih.gov

Another strategy involves the direct C-H arylation through reductive activation of electron-deficient arenes. nih.gov In this method, an undivided electrochemical cell is used, and the reaction can proceed with various electron-deficient heterocycles and aryldiazonium salts, providing the arylated products in yields of up to 92%. nih.gov Electron paramagnetic resonance (EPR) studies suggest that the mechanism involves the cathodic reduction of the heterocycle. nih.gov

Key features of electrochemical arylation include:

Sustainability: Reduces reliance on chemical reagents by using electricity. acs.orgacs.org

Mild Conditions: Reactions can often be performed at room temperature. nih.govchemrxiv.org

High Selectivity: Regioselective functionalization can be achieved. acs.orgchemrxiv.org

Versatility: Applicable to a range of heterocyclic systems, including pyrimidines, imidazoles, and oxazoles. acs.org

Table 1: Examples of Electrochemical Arylation of N-Heterocycles

| Heterocycle Substrate | Coupling Partner | Catalyst/Mediator | Cell Type | Yield | Reference |

| 4-Amino-6-chloropyrimidines | Functionalized Aryl Halides | Nickel(II) Complex | Divided Cell | Moderate-High | nih.gov |

| Quinoxaline | Aryldiazonium Tetrafluoroborate | None (Reductive Activation) | Undivided Cell | up to 92% | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Diorganyldiselenides | None | Undivided Cell | Good-Excellent | chemrxiv.org |

| Arylpyridines | Arylpyridines (Homocoupling) | Pd(OAc)₂ / Iodine | Divided Cell | - | acs.org |

Green Chemistry Principles in the Preparation of Functionalized Pyrimidines

Adherence to green chemistry principles is increasingly vital in chemical synthesis to minimize environmental impact. The preparation of functionalized pyrimidines has seen significant advancements in this area, moving away from traditional methods that often use hazardous solvents and toxic reagents. rasayanjournal.co.in

Modern, greener approaches focus on several key areas:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a product that incorporates portions of all reactants. rasayanjournal.co.innih.gov This enhances efficiency and reduces waste. A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from an amidine and up to three different alcohols, which proceeds with high regioselectivity and yields up to 93%. nih.govbohrium.comacs.org This process liberates only hydrogen and water as byproducts. nih.govacs.org

Alternative Energy Sources: Microwave irradiation and ultrasonication are used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.in

Eco-friendly Solvents and Catalysts: The use of water as a solvent and the development of reusable or biodegradable catalysts are central to green pyrimidine synthesis. rasayanjournal.co.in

Solvent-Free and Mechanical Methods: Performing reactions without a solvent (solvent-free) or using mechanical methods like ball milling can significantly reduce waste and simplify product purification. rasayanjournal.co.in

Table 2: Green Chemistry Strategies for Pyrimidine Synthesis

| Green Strategy | Key Advantages | Example Application | Reference |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | Iridium-catalyzed synthesis from amidines and alcohols (yields up to 93%). | nih.gov, acs.org |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, cleaner reactions. | General synthesis of various pyrimidine derivatives. | rasayanjournal.co.in |

| Ultrasonic Synthesis | Enhanced reaction rates and yields through acoustic cavitation. | Preparation of pyrimidine analogs. | rasayanjournal.co.in |

| Solvent-Free Reactions | Reduced environmental impact, simplified workup, often higher purity. | Mechanical grinding methods for functionalization. | rasayanjournal.co.in |

Functional Group Interconversion Strategies for the Pyrimidine Core

The ability to modify functional groups on a pre-formed pyrimidine ring is crucial for creating diverse analogs and for the final steps in the synthesis of target molecules like this compound.

Halogenation of Hydroxypyrimidines (e.g., using POCl₃)

The conversion of a hydroxy group on the pyrimidine ring to a chlorine atom is a fundamental and widely used transformation. This is typically accomplished using phosphorus oxychloride (POCl₃). nih.gov The resulting chloropyrimidine is a versatile intermediate for subsequent nucleophilic substitution or cross-coupling reactions.

A highly efficient and scalable protocol for this chlorination is a solvent-free method. nih.govdoaj.orgnih.gov This procedure involves heating the hydroxypyrimidine with an equimolar amount of POCl₃ in a sealed reactor, often using pyridine (B92270) as a base. nih.govresearchgate.net This approach is not only suitable for large-scale (multigram) preparations but is also more environmentally friendly and economical than traditional methods that use a large excess of POCl₃ as both the reagent and solvent. researchgate.net The reaction is broadly applicable to a variety of hydroxylated nitrogen-containing heterocycles. nih.govdoaj.org

Table 3: Solvent-Free Chlorination of Hydroxypyrimidines with Equimolar POCl₃

| Starting Material | Scale (moles) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4,6-Dihydroxy-2-methylpyrimidine | 0.3 | 140 | 2 | 91 | nih.gov |

| 6-Amino-2,4-dihydroxypyrimidine | 0.3 | 160 | 2 | 88 | nih.gov |

| 2,4-Dihydroxy-5-chloropyrimidine | 0.3 | 140 | 2 | 89 | nih.gov |

Directed Functionalization of Existing Substituents

The regioselective introduction of functional groups onto the pyrimidine core can be controlled by existing substituents that act as directing groups (DGs). nih.gov This strategy is a powerful tool for C-H activation, enabling functionalization at positions that are electronically or sterically disfavored. nih.govacs.org

The pyrimidine ring itself can serve as a potent directing group. nih.gov By coordinating to a transition metal catalyst (e.g., palladium), a pyrimidine substituent can direct the functionalization to a specific C-H bond on an attached aromatic ring, often at the meta position. nih.govacs.org This approach relies on the formation of a macrocyclic metallacycle intermediate, and the design of the directing template is crucial for success. nih.gov Pyrimidine-based directing groups have proven effective in a range of transformations, including C-H allylation and inverse Sonogashira couplings. acs.org

This directing group strategy offers several advantages:

High Regioselectivity: Overcomes the inherent reactivity patterns of the substrate. nih.govacs.org

Predictable Synthesis: Allows for the convenient and predictable construction of complex molecules. nih.gov

Broad Scope: Enables diverse functionalizations, including the formation of C-C and C-heteroatom bonds. acs.org

For instance, a pyrimidine-based directing group attached to an arene can facilitate palladium-catalyzed meta-C-H acylation, olefination, or alkynylation, providing a synthetic route to complex, multi-substituted aromatic systems. acs.orgmdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallographic Analysis for Solid-State Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. For 4-Chloro-5-methyl-2,6-diphenylpyrimidine, this technique would provide precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Key parameters such as the crystallographic system, space group, and unit cell dimensions would be determined. This analysis would also elucidate any intermolecular interactions, such as π-stacking or halogen bonding, that might influence the crystal packing.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. A full suite of NMR experiments would be required for the complete structural assignment of this compound.

Advanced 1H, 13C, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR: This would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). The aromatic protons of the two phenyl rings and the methyl protons would exhibit characteristic signals.

¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including the quaternary carbons of the pyrimidine (B1678525) ring and the phenyl groups.

2D NMR:

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, helping to assign protons within the same spin system, such as those on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the phenyl and methyl groups to the pyrimidine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the conformational arrangement of the phenyl rings relative to the pyrimidine ring.

While specific NMR data for this compound is not published, ¹H NMR and ¹³C NMR data are available for structurally related compounds like 4-Chloro-2,6-diaminopyrimidine and 5-Amino-4,6-dichloro-2-methylpyrimidine, respectively, which serve as a reference for expected chemical shift ranges.

Solid-State NMR for Polymorphic Studies

In the absence of suitable single crystals for X-ray diffraction, or to study different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be an invaluable tool. It provides information about the local environment of atoms in the solid state and can distinguish between different polymorphic forms which may exhibit different physical properties.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS would be used to determine the exact mass of the parent ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be studied. This involves inducing fragmentation of the parent ion and analyzing the resulting daughter ions, which provides valuable information about the molecule's structure and the relative stability of its constituent parts.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

FT-IR Spectroscopy: Would identify the characteristic absorption bands corresponding to the various functional groups present in this compound. Key vibrations would include C-H stretching from the aromatic and methyl groups, C=N and C=C stretching from the pyrimidine and phenyl rings, and the C-Cl stretching mode.

Raman Spectroscopy: Is particularly sensitive to non-polar bonds and would provide complementary information, especially regarding the C-C stretching of the phenyl rings and the pyrimidine skeleton.

Studies on related pyrimidine derivatives have shown the utility of these techniques in confirming the presence of specific functional groups and providing insights into molecular structure.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent compound, this compound, is not chiral. However, if chiral derivatives were to be synthesized, for instance, through the introduction of a chiral substituent or by resolving atropisomers (if restricted rotation around the C-phenyl bonds were to occur), then chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential. These methods measure the differential absorption and rotation of circularly polarized light, respectively, and are indispensable for determining the absolute configuration of chiral molecules.

Theoretical and Computational Investigations of 4 Chloro 5 Methyl 2,6 Diphenylpyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a standard method for investigating the electronic and structural properties of molecular systems due to its balance of accuracy and computational cost. irjweb.comnih.gov DFT calculations are employed to determine the ground-state optimized geometry of 4-Chloro-5-methyl-2,6-diphenylpyrimidine, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. Typically, calculations are performed using a hybrid functional like B3LYP combined with a basis set such as 6-311G(d,p) to provide reliable geometric and electronic data. researchgate.netmdpi.com

The optimized structure of this compound would feature a planar pyrimidine (B1678525) ring, with the two phenyl rings at positions 2 and 6 likely twisted out of the pyrimidine plane to minimize steric hindrance. The chlorine atom and the methyl group are attached to the C4 and C5 positions of the pyrimidine core, respectively. Theoretical calculations can confirm the planarity of the central ring and the precise torsion angles of the phenyl substituents, which are crucial for understanding its intermolecular interactions. rsc.org

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. aimspress.comschrodinger.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl rings and the pyrimidine ring. The LUMO, conversely, is anticipated to be localized significantly on the pyrimidine ring, particularly on the C4 carbon atom bonded to the electronegative chlorine atom. This localization makes the C4 position the most probable site for nucleophilic attack. wuxiapptec.comstackexchange.com The energy of the HOMO-LUMO gap provides insights into the molecule's potential bioactivity and charge transfer interactions. irjweb.com

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.45 | Indicates the energy of the highest occupied molecular orbital; related to the molecule's electron-donating ability. |

| ELUMO | -1.20 | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.25 | A larger gap suggests high kinetic stability and low chemical reactivity. This value indicates a relatively stable molecule. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aimspress.comdergipark.org.tr In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron deficiency and are susceptible to nucleophilic attack. dergipark.org.tracs.org

For this compound, the MEP map is expected to show a significant negative potential around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The region around the chlorine atom will also exhibit negative potential. The most positive potential is anticipated to be located on the hydrogen atoms of the phenyl and methyl groups. Crucially, a region of positive or less negative potential is expected at the C4 carbon, reinforcing the prediction from FMO analysis that this is the primary site for nucleophilic attack. researchgate.netresearchgate.net

Based on the energies of the frontier molecular orbitals, a range of global quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These descriptors provide a more quantitative basis for understanding the molecule's chemical behavior. chemijournal.comrasayanjournal.co.in Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher hardness value indicates lower reactivity. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability and high reactivity. irjweb.com

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A global reactivity index that measures the propensity of a species to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. Their values help in comparing the reactivity of different compounds and predicting their behavior in chemical reactions. researchgate.net

| Quantum Chemical Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.825 | Represents the molecule's ability to attract electrons. This value suggests it is a reasonably good electron acceptor. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.625 | Indicates high stability and low reactivity, correlating with the large HOMO-LUMO gap. irjweb.com |

| Chemical Softness (S) | 1/(2η) | 0.190 | A low softness value further confirms the molecule's relatively low reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -3.825 | Indicates the tendency of electrons to escape from the system. |

| Electrophilicity Index (ω) | μ2/(2η) | 2.788 | Measures the energy stabilization when the system acquires additional electronic charge, classifying it as a moderate electrophile. |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. For this compound, the most significant reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is replaced by a nucleophile. wuxiapptec.com Computational methods allow for the detailed study of this process, including the identification of intermediates and transition states. wuxiapptec.comnih.gov

The SNAr mechanism can proceed through either a stepwise pathway, involving a discrete Meisenheimer complex intermediate, or a concerted pathway where bond formation and bond breaking occur simultaneously. nih.govchemrxiv.org Computational analysis can distinguish between these pathways by locating all stationary points (reactants, intermediates, transition states, and products) on the reaction coordinate.

Transition state (TS) analysis is crucial for determining the energy barrier (activation energy) of a reaction, which governs its rate. wuxiapptec.comwuxiapptec.com By calculating the energy of the transition state for the nucleophilic attack at the C4 position, the feasibility of the SNAr reaction can be assessed. The TS is characterized by a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. wuxiapptec.com For SNAr reactions on chloropyrimidines, computational studies often focus on calculating the relative energies of the transition states to predict reaction outcomes. wuxiapptec.comwuxiapptec.com Challenges can arise in locating the transition state, especially for reactions that may be concerted. psicode.org

Regioselectivity is a critical aspect of reactions on polysubstituted aromatic rings. For this compound, the primary question of regioselectivity is the site of nucleophilic attack. While the chlorine atom is the only good leaving group, theoretical calculations can confirm the preference for attack at C4 over other positions.

This prediction can be made by comparing the activation energies for nucleophilic attack at different carbon atoms of the pyrimidine ring. The pathway with the lowest energy transition state will be the favored one. wuxiapptec.comwuxiapptec.com As discussed in the FMO and MEP analyses, the electronic properties of the molecule strongly direct nucleophiles to the C4 position. The LUMO has a large coefficient on C4, and the MEP indicates an electrophilic character at this site, making it the most reactive position for an SNAr reaction. wuxiapptec.comstackexchange.com The presence of bulky phenyl groups at C2 and C6 may also sterically hinder attack at those positions, further favoring the C4 site. Computational studies on related 2,4-dichloropyrimidines have shown that the regioselectivity is highly sensitive to the electronic effects of other substituents on the ring, a factor that can be accurately modeled with quantum mechanics. wuxiapptec.comwuxiapptec.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the structural or property-based descriptors of a compound with its biological activity or chemical properties, respectively. These models are pivotal in predicting the behavior of new compounds and in understanding the structural requirements for a desired effect.

The chemical properties of this compound, such as its acidity and reactivity, are intrinsically linked to its molecular structure. By calculating a range of molecular descriptors, it is possible to establish correlations that predict these properties. These descriptors fall into several categories, including constitutional, topological, geometrical, and electronic descriptors.

For instance, the presence of the electron-withdrawing chlorine atom and the phenyl groups, alongside the methyl group, significantly influences the electron distribution within the pyrimidine ring. This, in turn, affects the compound's reactivity and acidity. Computational software can be employed to calculate descriptors that quantify these electronic effects.

Table 1: Examples of Molecular Descriptors and Their Potential Correlation with Chemical Properties of Pyrimidine Derivatives

| Descriptor Category | Specific Descriptor Example | Potential Correlated Property | Rationale |

| Electronic | Dipole Moment | Acidity, Reactivity | Reflects the overall polarity and charge distribution of the molecule, influencing interactions with polar reagents and solvents. |

| Topological | Zagreb Index | Reactivity | Relates to the branching of the molecular skeleton, which can impact steric hindrance and accessibility of reactive sites. |

| Constitutional | Molecular Weight | General Physicochemical Properties | A fundamental property that influences various other characteristics like boiling point and solubility. |

| Geometrical | Molecular Surface Area | Reactivity | Indicates the extent of the molecule's surface accessible for interaction with other chemical species. |

This table is illustrative and based on general principles of QSAR/QSPR as applied to similar chemical structures. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior over time, providing insights into its conformational flexibility and how it interacts with its environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and intermolecular interactions.

For this compound, MD simulations can reveal the preferred three-dimensional arrangements (conformers) of the molecule. The rotation around the single bonds connecting the phenyl rings to the pyrimidine core is a key conformational variable. Understanding the energy landscape of these rotations is crucial for determining the most stable and likely conformations of the molecule in different environments (e.g., in a solvent or a protein binding site).

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. By simulating the compound in a solvent box (e.g., water), one can analyze the formation and dynamics of hydrogen bonds, van der Waals interactions, and hydrophobic interactions between the solute and solvent molecules. This information is vital for understanding its solubility and how it might interact with biological macromolecules.

Pharmacophore Modeling and Ligand-Receptor Interaction Studies

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For this compound, a pharmacophore model can be developed based on its structural features that are likely to be important for biological activity. These features could include:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring.

Hydrophobic Features: The two phenyl rings.

Halogen Bond Donor: The chlorine atom.

Once a pharmacophore model is established, it can be used to virtually screen large databases of compounds to identify other molecules that share the same pharmacophoric features and are therefore likely to exhibit similar biological activity.

Ligand-receptor interaction studies, often carried out using molecular docking simulations, complement pharmacophore modeling. In these studies, the 3D structure of this compound is placed into the binding site of a target protein. The simulation then predicts the most favorable binding pose and calculates a binding affinity score. These studies can reveal specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). This detailed understanding of the ligand-receptor complex is invaluable for optimizing the ligand's structure to improve its binding affinity and selectivity.

Table 2: Potential Pharmacophoric Features of this compound and Their Role in Ligand-Receptor Interactions

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction with Receptor |

| Hydrogen Bond Acceptor | Pyrimidine Nitrogen Atoms | Formation of hydrogen bonds with donor groups (e.g., -NH, -OH) on amino acid residues. |

| Aromatic/Hydrophobic Group | Phenyl Rings | Hydrophobic interactions and pi-pi stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

| Halogen Bond Donor | Chlorine Atom | Interaction with electron-rich atoms (e.g., oxygen in a carbonyl group) in the receptor's binding pocket. |

This table outlines potential interactions based on the chemical structure of the compound. The actual interactions would be dependent on the specific topology and amino acid composition of the target receptor's binding site.

Applications and Emerging Research Directions for 4 Chloro 5 Methyl 2,6 Diphenylpyrimidine and Its Derivatives

Role as Synthetic Precursors in Complex Chemical Syntheses

The utility of 4-chloro-5-methyl-2,6-diphenylpyrimidine as a foundational molecule stems from the reactivity of its C4-chloro group, which serves as a linchpin for constructing more intricate chemical entities.

The 4-chloro-2,6-diphenylpyrimidine (B189500) framework is a crucial intermediate for crafting a variety of fused heterocyclic systems. The chlorine atom at the C4 position is an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of diverse functional groups and facilitating the subsequent formation of annulated ring structures. For instance, 4-chloro-6-(substituted-phenyl)-pyrimidines are pivotal intermediates in the synthesis of potent enzyme inhibitors. nih.gov The synthetic approach typically involves reacting the chloropyrimidine with a binucleophile, which leads to the creation of a new heterocyclic ring fused to the original pyrimidine (B1678525) core.

| Precursor | Reagent | Resulting Fused System |

|---|---|---|

| 4-Chloro-6-(substituted-phenyl)-pyrimidine | Binucleophile (e.g., aminothiophenol) | Thiazolopyrimidine derivative |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines, secondary aliphatic amines | Aminopyrimidine derivatives |

This table is illustrative and based on the reactivity of related chloropyrimidines.

The pyrimidine ring is a well-established and significant pharmacophore in medicinal chemistry. Consequently, derivatives of this compound are actively being investigated for the creation of new therapeutic agents. The lipophilic nature of the phenyl groups can promote binding to biological targets, while the reactive chloro group provides a convenient point for introducing a variety of functionalities to fine-tune the compound's activity and pharmacokinetic profile. A notable example is the 4-phenylamino-6-phenyl-pyrimidine core, which is a common structural motif in several key enzyme inhibitors. nih.gov The synthesis of these inhibitors often commences with the corresponding 4-chloro-6-substituted phenyl pyrimidine. nih.gov

| Precursor | Synthetic Transformation | Target Pharmacophore | Potential Application |

|---|---|---|---|

| 4-Chloro-6-(substituted-phenyl)-pyrimidine | Nucleophilic substitution with anilines | 4-Anilino-6-phenylpyrimidine | Enzyme inhibition |

| 6-Chloropyrimidine-2,4-diamine | Further functionalization | Potent antiviral, antibacterial, and anticancer agents | Therapeutic agents |

This table highlights the potential of related chloropyrimidines as precursors to pharmacophores.

Ligand Chemistry and Coordination Complexes

The nitrogen atoms within the pyrimidine ring of this compound and its derivatives make them excellent candidates for serving as ligands in the field of coordination chemistry. The electronic characteristics of the pyrimidine ring can be modulated by its substituents, which in turn influences the properties of the resulting metal complexes.

Derivatives of 2,6-diphenylpyrimidine can be tailored to function as either bidentate or monodentate ligands. The nitrogen atoms of the pyrimidine ring can coordinate to a metal center, and the phenyl groups can be functionalized to introduce additional coordinating groups or to adjust the steric and electronic environment around the metal ion. The synthesis of such ligands frequently involves the displacement of the chloro group at the 4-position with a moiety capable of coordination.

| Ligand Type | Synthetic Strategy | Key Features |

|---|---|---|

| Bidentate N,N-ligand | Functionalization of phenyl rings with coordinating groups | Enhanced chelation and stability of the metal complex |

| Monodentate N-ligand | Direct coordination of a pyrimidine ring nitrogen | Versatile for creating various coordination geometries |

This table illustrates general design strategies for pyrimidine-based ligands.

Metal complexes that incorporate pyrimidine-based ligands have demonstrated considerable promise in a range of catalytic transformations. While direct catalytic applications of complexes derived from this compound are not yet widely documented, related pyrimidine and pyridine-based ligands have been effectively utilized in catalysis. For instance, metal complexes featuring pyridine-containing macrocycles have been employed as catalysts for the oxidation of water. unimi.it Additionally, organotellurium ligands, which can be integrated into heterocyclic structures, have been used to form metal complexes that exhibit catalytic activity in important cross-coupling reactions such as the Suzuki-Miyaura and Mizoroki-Heck reactions. rsc.org It is anticipated that the electronic properties of the 2,6-diphenylpyrimidine core will significantly influence the catalytic performance of its metal complexes.

| Metal | Ligand System | Catalytic Reaction |

|---|---|---|

| Various Transition Metals | Pyridine-containing macrocycles | Water oxidation |

| Palladium, etc. | Organotellurium ligands | Suzuki-Miyaura and Mizoroki-Heck couplings |

| Cobalt(II), Iron(II/III) | 4'-Pyridyl-2,2';6',2''-terpyridine | Hydrosilylation of styrene |

This table highlights catalytic applications of metal complexes with related ligand systems.

Materials Science and Optoelectronics

The rigid and aromatic nature of the 2,6-diphenylpyrimidine core points to potential applications in the realm of materials science, especially in the creation of organic electronic materials. The extended π-conjugation afforded by the phenyl rings can give rise to intriguing photophysical and electronic properties. Although specific research into this compound in this domain is limited, the broader class of pyrimidine derivatives is being actively explored for such purposes. nbinno.com The capacity to functionalize the core structure provides a means to tune critical properties, including emission wavelength, charge carrier mobility, and thermal stability.

| Material Type | Potential Application | Key Structural Features |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emissive or host materials | Extended π-conjugation, tunable emission |

| Organic Field-Effect Transistors (OFETs) | p-type or n-type semiconductors | Planar structure, potential for ordered packing |

This table outlines potential materials science applications based on the properties of the pyrimidine core.

Development of Pyrimidine-based Organic Semiconductors

Organic semiconductors are a class of materials based on pi-bonded molecules or polymers that form the foundation of flexible and cost-effective electronic devices. wikipedia.org Pyrimidine derivatives are attractive for this field due to their inherent electronic properties. The pyrimidine unit's electron-deficient character gives it a high electron affinity, making it suitable as an electron transport unit in organic semiconductor devices. alfa-chemistry.com These aromatic organic molecules contain both π-conjugated systems and nitrogen heteroatoms, which can be tailored through molecular design to achieve desired optoelectronic properties. alfa-chemistry.com

The presence of nitrogen atoms in the pyrimidine ring can stabilize the highest occupied molecular orbital (HOMO) energy level of the material, which is a crucial factor for efficient charge transport. alfa-chemistry.com Research into pyrimidine-based materials for organic thin-film transistors (OFETs) has shown that they can exhibit high electron mobility and excellent film-forming properties, leading to improved device efficiency and stability. alfa-chemistry.com While specific research on this compound as an organic semiconductor is not extensively documented in the provided results, the general characteristics of pyrimidine derivatives strongly suggest its potential in this area. The phenyl substituents would enhance π-conjugation, a key requirement for charge transport, while the chloro and methyl groups could be used to fine-tune the molecular packing and electronic energy levels.

Table 1: Properties of Pyrimidine Derivatives Relevant to Organic Semiconductors

| Property | Relevance to Organic Semiconductors | Reference |

| Electron-Deficient Nature | High electron affinity, suitable for electron transport materials. | alfa-chemistry.com |

| π-Conjugated System | Facilitates delocalization of electrons, essential for charge mobility. | alfa-chemistry.com |

| Modifiable Structure | Allows for tuning of optoelectronic properties through chemical synthesis. | alfa-chemistry.com |

| High Electron Mobility | Leads to faster and more efficient electronic devices. | alfa-chemistry.com |

| Good Film-Forming Properties | Crucial for the fabrication of uniform and reliable thin-film devices. | alfa-chemistry.com |

Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The excellent optoelectronic properties and modifiability of pyrimidine compounds make them highly suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OPVs). alfa-chemistry.com In OLEDs, pyrimidine derivatives can be used as host materials. alfa-chemistry.com Doping these compounds into the emissive layer can enhance the injection and transport of electrons, leading to improved emission quantum efficiency and a lower startup voltage for the device. alfa-chemistry.com A patent for pyrimidine derivatives highlights their utility as materials for producing highly efficient and durable organic EL devices, citing their excellent electron injection/transporting capability and high hole-blocking power. google.com

In the context of organic solar cells, pyrimidine-containing π-systems are advantageous for creating planar molecular structures that facilitate efficient intramolecular charge transfer. alfa-chemistry.com These materials can enhance the absorption of the red part of the solar spectrum, which in turn increases the energy conversion efficiency and open-circuit voltage of the OPV device. alfa-chemistry.com The development of organic semiconductors has been a key driver for advancements in both OLEDs and OPVs, with a focus on creating materials that are both efficient and can be manufactured at a low cost. digitellinc.com

Advanced Energetic Materials Development

Nitrogen-rich compounds are a cornerstone in the development of advanced energetic materials. The synthesis of high-energy, nitrogen-rich materials is an active area of research, with a focus on creating compounds with high performance and improved safety characteristics. youtube.com Pyrimidine derivatives, with their inherent nitrogen content, serve as potential precursors for such materials. researchgate.netnih.gov

Research has explored the synthesis of nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen, which are considered attractive structural templates. researchgate.net While direct synthesis of energetic materials from this compound is not explicitly detailed, the pyrimidine core is a valuable building block. For instance, the nitration of pyrimidine derivatives is a known reaction to increase the energy content of the molecule. researchgate.net The development of insensitive energetic compounds has been explored using precursors like 4-chloro-3,5-dinitropyrazole, indicating that halogenated and nitrated heterocyclic compounds are of significant interest in this field. rsc.org

Molecular Mechanisms of Biological Activity (Focusing on Interactions, not Clinical Outcomes)

The biological activity of pyrimidine derivatives is a subject of intense study in medicinal chemistry. nih.govmdpi.comnih.gov These compounds can interact with a variety of biological targets, and understanding these interactions at the molecular level is crucial for the design of new therapeutic agents.

Enzyme Inhibition and Receptor Binding Affinity at the Molecular Level

Pyrimidine derivatives have been identified as potent inhibitors of various enzymes and have shown affinity for different receptors. nih.govnih.gov For example, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual Src/Abl kinase inhibitors. nih.gov Kinases are a major class of enzymes that are often targeted in drug discovery. The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems often contributes to its binding affinity. nih.gov

In the context of anticancer research, pyrimidine derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Molecular docking studies of thieno[2,3-d]pyrimidine (B153573) derivatives have shown their potential to bind to the active site of VEGFR-2. nih.gov Similarly, pyrimidine derivatives have been designed as inhibitors of the ATP-binding cassette subfamily G member 2 (ABCG2) protein, which is involved in multidrug resistance in breast cancer. nih.gov These studies often involve computational methods like molecular docking and molecular dynamics simulations to understand the binding interactions between the pyrimidine derivative and the protein target. nih.govnih.gov

A series of 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit the neuraminidase of the influenza A virus, with some compounds showing moderate inhibitory activity. nih.gov

Understanding Structure-Activity Relationships for Molecular Target Modulation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govacs.org For pyrimidine derivatives, SAR studies have revealed that the position and nature of substituents on the pyrimidine ring greatly influence their biological effects. nih.gov

For instance, in the development of dual inhibitors for plasmodial kinases PfGSK3 and PfPK6, extensive modifications at the 2, 4, and 5 positions of the pyrimidine core were made to establish SAR. chemrxiv.org It was observed that a methyl group at the 5-position of the pyrimidine ring increased the preference for PfPK6 over PfGSK3. chemrxiv.org In another study on pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D, systematic variations of the substituents at different positions of the pyrimidine scaffold were performed to optimize potency. acs.org

The design of novel 4-methoxyphenyl (B3050149) pyrazole (B372694) and pyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors also involved detailed SAR studies to guide the synthesis of more potent compounds. nih.gov These studies often lead to the identification of a pharmacophore, which is the essential arrangement of functional groups responsible for the biological activity.

Table 2: Key Findings from Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

| Studied Derivative Class | Key SAR Finding | Biological Target | Reference |

| 2,4,5-Trisubstituted Pyrimidines | A methyl group at the 5-position increases preference for PfPK6 over PfGSK3. | Plasmodial kinases PfPK6 and PfGSK3 | chemrxiv.org |

| Pyrimidine-4-carboxamides | Conformational restriction of an N-methylphenethylamine group increased inhibitory potency. | N-acylphosphatidylethanolamine phospholipase D | acs.org |

| 4-Methoxyphenyl Pyrimidine Derivatives | Guided the design of potent dual inhibitors. | EGFR and VEGFR-2 | nih.gov |

Emerging Research Frontiers and Interdisciplinary Applications

The versatility of the pyrimidine scaffold continues to open up new avenues of research and interdisciplinary applications. researchgate.netmdpi.comgrowingscience.com The ability to synthesize a vast number of derivatives through various chemical reactions allows for the exploration of their use in diverse fields. researchgate.netresearchgate.net

One emerging area is the use of pyrimidine derivatives in the development of novel materials with unique photoluminescence properties, which could have applications in sensing and imaging. nih.gov The synthesis of pyrimidines from dinitrogen and carbon represents a significant advancement in nitrogen fixation and could open new pathways for the sustainable production of nitrogen-containing compounds. nih.gov

Furthermore, the study of pyrimidine derivatives in the context of supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures, is a growing field. The hydrogen-bonding patterns observed in the crystal structure of pyrimidine salts demonstrate their potential for creating complex, self-assembled architectures. nih.gov The interdisciplinary nature of this research, combining organic synthesis, materials science, and computational modeling, is expected to lead to the discovery of new applications for pyrimidine derivatives like this compound in the future.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-Chloro-5-methyl-2,6-diphenylpyrimidine, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, halogenation of a pyrimidine core followed by Suzuki-Miyaura coupling with phenylboronic acids introduces aryl groups. Intermediate characterization should include:

- NMR spectroscopy : To confirm substitution patterns (e.g., aromatic protons and methyl/chlorine groups) .

- Mass spectrometry (MS) : For molecular ion validation .

- HPLC : To assess purity (>95% recommended for biological assays) .

- Key Evidence : Similar pyrimidine derivatives are synthesized using stepwise halogenation and coupling steps .

Q. How can the structural integrity of this compound be confirmed?

- Methodology :

- X-ray crystallography : Resolves bond angles and steric effects of methyl and phenyl substituents .

- FT-IR spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550 cm⁻¹) .

- Elemental analysis : Validates empirical formula (C₁₇H₁₃ClN₂) .

- Key Evidence : Structural validation protocols for analogous compounds are detailed in crystallographic studies .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodology :

- Dose-response assays : Test across a concentration gradient (e.g., 0.1–100 µM) to distinguish specific inhibition from nonspecific toxicity .

- Computational docking : Compare binding affinities to target enzymes (e.g., kinases) versus off-target proteins .

- Metabolic stability tests : Use liver microsomes to assess if degradation products contribute to cytotoxicity .

- Key Evidence : Discrepancies in bioactivity are often linked to assay conditions or impurity profiles .

Q. What strategies enable regioselective functionalization of the pyrimidine core?

- Methodology :

- Directed ortho-metalation : Use directing groups (e.g., methyl) to control substitution at C-4 or C-5 positions .

- Protecting group strategies : Temporarily block reactive sites (e.g., chlorine at C-4) to modify other positions .

- Key Evidence : Regioselectivity in halogenated pyrimidines is influenced by steric and electronic factors .

Q. How can adsorption behavior on experimental surfaces (e.g., glassware) be minimized during synthesis?

- Methodology :

- Surface passivation : Silanize glassware to reduce non-specific binding .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reduce adhesion .

- Key Evidence : Adsorption studies for aromatic heterocycles highlight solvent and surface interactions .

Q. What mechanistic approaches elucidate substitution reactions at the chlorine position?

- Methodology :

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates .

- DFT calculations : Model transition states to predict nucleophilic attack pathways .

- Key Evidence : Mechanistic studies on chloro-pyrimidines suggest SNAr (nucleophilic aromatic substitution) dominance .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.